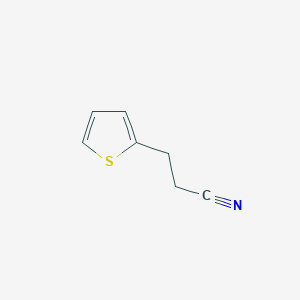

2-Thiophenepropanenitrile

概要

説明

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategies that allow for the incorporation of various functional groups, enhancing the compound's utility in further chemical reactions. For example, the synthesis of poly(thiophene) derivatives can be achieved through chemical coupling methods, yielding polymers with considerable molecular weights and specific electronic properties due to the thiophene rings (Kobayashi et al., 1984). Additionally, the synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene, a specific derivative, demonstrates the ability to modify thiophene's structure significantly, impacting its electronic characteristics (Kyushin, Matsuura, & Matsumoto, 2006).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 2-Thiophenepropanenitrile, influences their electronic and optical properties. Structural modifications, such as the addition of dimethylsilyl groups, can alter the electronic properties of the thiophene ring, as evidenced by molecular orbital calculations and UV spectroscopy (Kyushin et al., 2006). These structural analyses are crucial for understanding how modifications to the thiophene core affect the overall properties of the compound.

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the electrochemical synthesis of copolymers based on thiophene derivatives showcases the ability to create materials with multicolor electrochromism, indicating a wide range of potential applications in electronic devices (Tao et al., 2016). Additionally, the copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes from specific precursors underlines the reactivity of thiophene derivatives in forming more complex heterocyclic systems (Zheng et al., 2018).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as their phase behavior, crystallinity, and thermal stability, are influenced by their molecular structure. For example, the synthesis and characterization of thiophene dendrimers reveal their ability to self-assemble into various nanostructures, dependent on the dendrimer's structure and the nature of the substrate (Xia et al., 2004). These properties are essential for applications in nanotechnology and material science.

Chemical Properties Analysis

The chemical properties of 2-Thiophenepropanenitrile and related thiophene derivatives are characterized by their electronic and spectroscopic behaviors. The modification of thiophene's backbone and side groups significantly impacts its electronic properties, as demonstrated by the synthesis and study of thiophene-2-aryl-2H-benzotriazole-thiophene oligomers (Pasker et al., 2011). Understanding these properties is vital for the development of thiophene-based materials with tailored electronic characteristics.

科学的研究の応用

Organic Photovoltaics and Energy Conversion

A study by Stylianakis, Mikroyannidis, and Kymakis (2010) explored the use of thiophene derivatives for enhancing the efficiency of organic photovoltaic cells. They modified carbon nanotubes with thiophene, resulting in improved solubility and dispersion, which ultimately led to increased power conversion efficiency in polymer-fullerene photovoltaic cells. This study highlights the potential of thiophene-based materials in energy conversion technologies (Stylianakis, Mikroyannidis, & Kymakis, 2010).

Material Science and Electronic Devices

Barbarella, Melucci, and Sotgiu (2005) provided an overview of the recent research on thiophene-based materials. These materials, known for their semiconductor and fluorescent properties, have applications in the fabrication of electronic and optoelectronic devices. Their versatility makes them an area of significant interdisciplinary interest (Barbarella, Melucci, & Sotgiu, 2005).

Lithium-Ion Batteries

In 2015, Xia, Xia, and Liu investigated thiophene derivatives as functional additives to enhance the performance of lithium-ion batteries. They found that these derivatives could form a protective layer on the cathode surface, improving the cycling stability of high-voltage lithium-ion batteries (Xia, Xia, & Liu, 2015).

Organic Semiconductors

Turkoglu, Cinar, and Ozturk (2017) discussed the significance of thiophene-based organic semiconductors in material chemistry. They emphasized the importance of understanding inter- and intra-molecular interactions and solid-state packing for the design of high-performance semiconducting materials, with applications in organic photovoltaics, field-effect transistors, and light-emitting diodes (Turkoglu, Cinar, & Ozturk, 2017).

Chemistry of Coordinated Thiophene

Research by Skaugset, Rauchfuss, and Stern (1990) focused on the chemistry of coordinated thiophene, particularly its role in metal-catalyzed fossil fuel desulfurization. They explored pathways where metals facilitate the oxidation of coordinated thiophene, providing insights into the interaction between thiophene and metals (Skaugset, Rauchfuss, & Stern, 1990).

Thiophene in Medicinal Chemistry

Shah and Verma (2018) highlighted the therapeutic importance of thiophene and its derivatives in medicinal chemistry. Thiophene compounds are known for a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities. This study emphasizes the role of thiophene in the development of new drugs with diverse pharmacological activities (Shah & Verma, 2018).

Chemosensors and Environmental Monitoring

Wu, Li, Li, Li, and Li (2016) developed a pyrene compound containing thiophene as a ratiometric fluorescent chemosensor for detecting copper ions in living cells. This study demonstrates the potential of thiophene derivatives in environmental monitoring and biosensing applications (Wu, Li, Li, Li, & Li, 2016).

Bioactivities of Naturally Occurring Thiophenes

Ibrahim, Abdallah, El-Halawany, and Mohamed (2016) reviewed the bioactivities of naturally occurring thiophenes. These compounds, found in various plants, exhibit antimicrobial, antiviral, and anticancer properties, highlighting their significance in natural product research and potential therapeutic applications (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016).

Safety And Hazards

特性

IUPAC Name |

3-thiophen-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHPLEDDWFMRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312298 | |

| Record name | 2-Thiophenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophenepropanenitrile | |

CAS RN |

5722-13-4 | |

| Record name | 2-Thiophenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

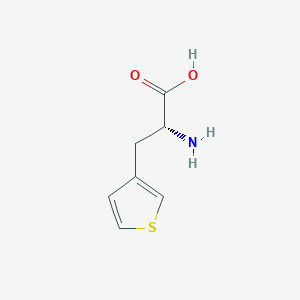

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

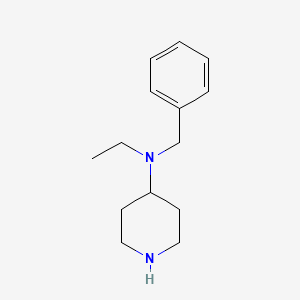

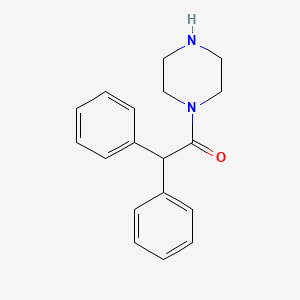

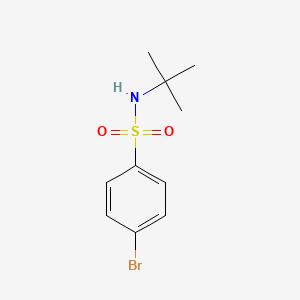

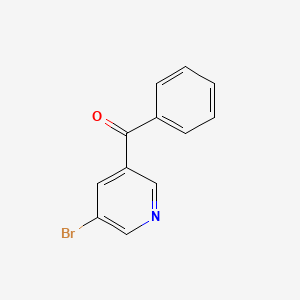

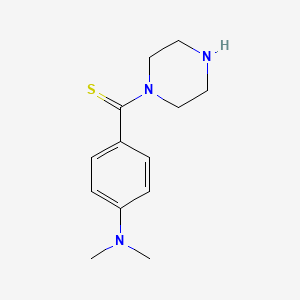

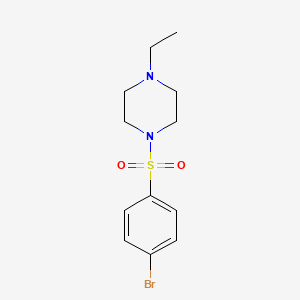

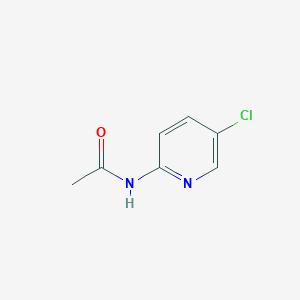

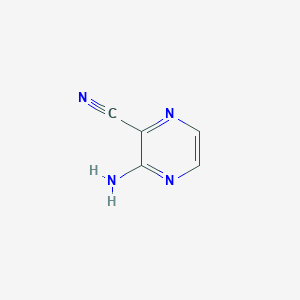

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。